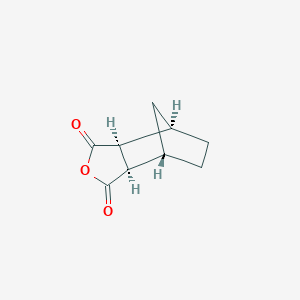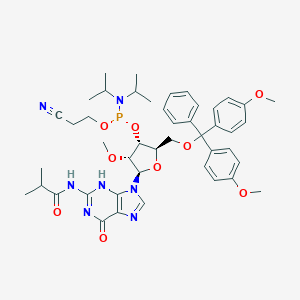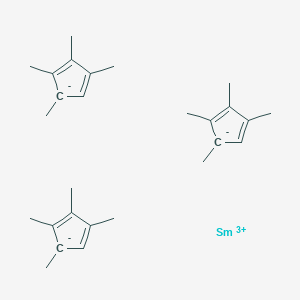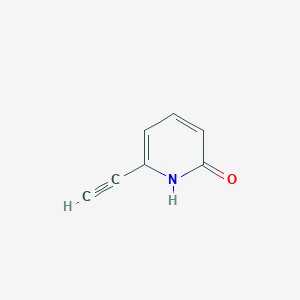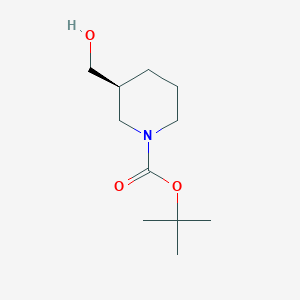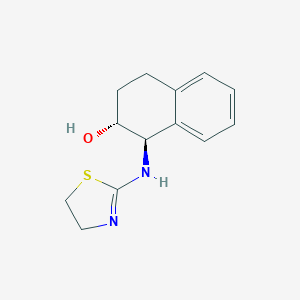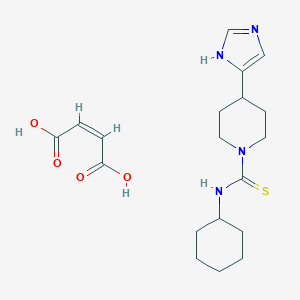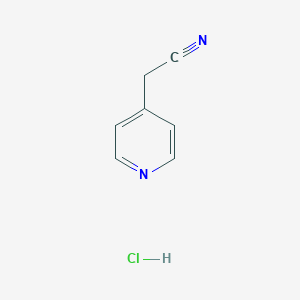
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, also known as AMPEA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazole family and has been synthesized through various methods.
Mechanism Of Action
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol also increases the release of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons.
Biochemical And Physiological Effects
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. This is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been shown to increase the release of BDNF, which promotes the survival and growth of neurons. In addition, 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages And Limitations For Lab Experiments
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its ability to enhance the activity of AMPA receptors and promote synaptic plasticity. However, there are also some limitations to using 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, including its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is also needed to determine the safety and efficacy of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in humans. In addition, research on the structure-activity relationship of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol may lead to the development of more potent and selective modulators of AMPA receptors.
Scientific Research Applications
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been studied for its potential pharmacological properties, including its ability to modulate glutamate receptors. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
properties
CAS RN |
155601-26-6 |
|---|---|
Product Name |
2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-[4-amino-5-(methylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-8-6-5(7)4-9-10(6)2-3-11/h4,8,11H,2-3,7H2,1H3 |
InChI Key |
VZUZIRNBOJGIJY-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1CCO)N |
Canonical SMILES |
CNC1=C(C=NN1CCO)N |
synonyms |
1H-Pyrazole-1-ethanol, 4-amino-5-(methylamino)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
